REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([C:37](N2CCCCC2)=[O:38])[C:8]([O:35][CH3:36])=[C:9]([NH:11]C(=O)C(C2C3C(=CC=CC=3)C(OCCN3CCOCC3)=CC=2)=O)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(Cl)(=O)C(Cl)=[O:47].CCN(C(C)C)C(C)C.N1CCCCC1>C(Cl)Cl.CN(C=O)C>[NH2:11][C:9]1[C:8]([O:35][CH3:36])=[C:7]([CH:6]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[CH:10]=1)[C:37]([OH:38])=[O:47]
|
Name
|
N-[5-tert-Butyl-2-methoxy-3-(piperidine-1-carbonyl)-phenyl]-2-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-2-oxo-acetamide
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C1)NC(C(=O)C1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1)=O)OC)C(=O)N1CCCCC1
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
54 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.2 mmol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the crude acid chloride was dissolved in 1 mL DCM
|
Type
|
CUSTOM
|
Details
|
Aqueous work-up and purification by LC-MS
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)O)C=C(C1)C(C)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 mg | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |